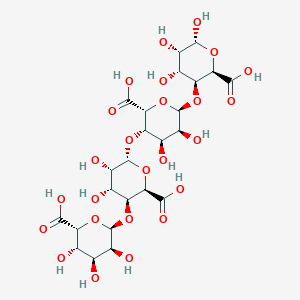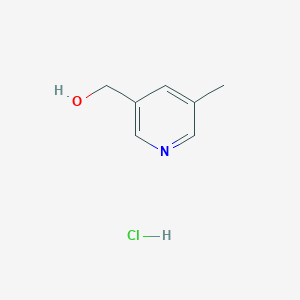
decasodium;tetraborate;pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
decasodium;tetraborate;pentahydrate is a chemical compound that consists of boron, sodium, and oxygen atoms, with a hydration ratio of 1:5. This compound is known for its unique chemical properties and is used in various industrial and scientific applications. It is typically found in a white crystalline powder form and is known for its stability and reactivity under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: decasodium;tetraborate;pentahydrate can be synthesized through the reaction of boric acid with sodium hydroxide in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the compound. The general reaction is as follows: [ \text{4 H}_3\text{BO}_3 + 2 \text{NaOH} \rightarrow \text{B}_4\text{Na}_2\text{O}_7 + 7 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of boron sodium oxide (B4Na2O7), hydrate (1:5) involves large-scale reactions using boric acid and sodium hydroxide. The process is carried out in reactors where the temperature and pH are carefully controlled to ensure the complete reaction and formation of the desired product. The compound is then crystallized and purified for various applications .
Análisis De Reacciones Químicas
Types of Reactions: decasodium;tetraborate;pentahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form borates and other boron-containing compounds.
Reduction: Under specific conditions, it can be reduced to form elemental boron and sodium compounds.
Substitution: It can participate in substitution reactions where the sodium or boron atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogens and organic reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Borates and boric acid.
Reduction: Elemental boron and sodium hydroxide.
Substitution: Various boron and sodium derivatives
Aplicaciones Científicas De Investigación
decasodium;tetraborate;pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of boron metabolism and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy. .
Mecanismo De Acción
The mechanism of action of boron sodium oxide (B4Na2O7), hydrate (1:5) involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of boron and sodium ions, which can participate in various catalytic and synthetic processes. In biological systems, boron compounds are known to interact with cell membranes and enzymes, influencing metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Sodium tetraborate (Na2B4O7): Similar in composition but without the hydration component.
Boric acid (H3BO3): A simpler boron compound with different reactivity and applications.
Sodium borohydride (NaBH4): A reducing agent with distinct chemical properties.
Uniqueness: decasodium;tetraborate;pentahydrate is unique due to its specific hydration ratio and the combination of boron and sodium in its structure. This gives it distinct chemical properties and reactivity compared to other boron or sodium compounds. Its stability and versatility make it valuable in various industrial and scientific applications .
Propiedades
IUPAC Name |
decasodium;tetraborate;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BO3.10Na.5H2O/c4*2-1(3)4;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;5*1H2/q4*-3;10*+1;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCIGMMQGVFWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H10Na10O17-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)









